Ethyl 4-bromo-2-naphthoate
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Overview
Description
Ethyl 4-bromo-2-naphthoate is an organic compound with the molecular formula C13H11BrO2. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains a bromine atom at the 4-position and an ethyl ester group at the 2-position. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 4-bromo-2-naphthoate can be synthesized through several methods. One common approach involves the bromination of ethyl 2-naphthoate. The reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 4-position .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-bromo-2-naphthoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding naphthoic acid derivatives.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4).
Major Products:
Substitution: Formation of substituted naphthoates.
Oxidation: Formation of naphthoic acids.
Reduction: Formation of naphthyl alcohols
Scientific Research Applications
Ethyl 4-bromo-2-naphthoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of ethyl 4-bromo-2-naphthoate involves its interaction with various molecular targets. The bromine atom and ester group contribute to its reactivity, allowing it to participate in nucleophilic substitution and other reactions. The compound can interact with enzymes and receptors, potentially modulating biological pathways and exerting therapeutic effects .
Comparison with Similar Compounds
Ethyl 1-bromo-2-naphthoate: Similar structure but with the bromine atom at the 1-position.
Ethyl 2-bromo-3-naphthoate: Bromine atom at the 3-position.
Methyl 4-bromo-2-naphthoate: Methyl ester instead of ethyl ester.
Uniqueness: this compound is unique due to its specific substitution pattern, which influences its reactivity and applications.
Properties
Molecular Formula |
C13H11BrO2 |
---|---|
Molecular Weight |
279.13 g/mol |
IUPAC Name |
ethyl 4-bromonaphthalene-2-carboxylate |
InChI |
InChI=1S/C13H11BrO2/c1-2-16-13(15)10-7-9-5-3-4-6-11(9)12(14)8-10/h3-8H,2H2,1H3 |
InChI Key |
PXWHBVAFVBXDJX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=CC=CC=C2C(=C1)Br |
Origin of Product |
United States |
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